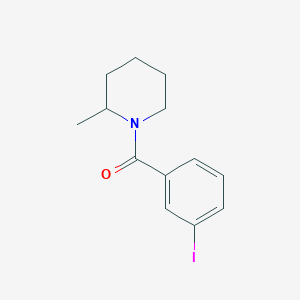
1-(3-Iodobenzoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodobenzoyl)-2-methylpiperidine, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. IBMP is a piperidine derivative that has been synthesized and studied for its effects on various biological systems.
作用機序
The mechanism of action of 1-(3-Iodobenzoyl)-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of monoamine transporters, including the dopamine transporter and the norepinephrine transporter. This leads to increased levels of dopamine and norepinephrine in the brain, which could explain its effects on depression and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and norepinephrine in the brain, vasodilation, and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1-(3-Iodobenzoyl)-2-methylpiperidine is that it is a relatively simple compound to synthesize, and it has been shown to have a number of useful effects on various biological systems. Additionally, this compound has been shown to be relatively safe in animal studies.
One limitation of this compound is that its mechanism of action is not fully understood, which could limit its usefulness as a research tool. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
将来の方向性
There are a number of future directions for research on 1-(3-Iodobenzoyl)-2-methylpiperidine. One area of interest is its potential as a treatment for depression and addiction. Additionally, this compound could be studied for its effects on other neurotransmitter systems, such as the serotonin system. Finally, this compound could be studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a piperidine derivative that has gained attention in the scientific community due to its potential as a research tool. This compound has been shown to have a number of useful effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. While there are limitations to its use as a research tool, this compound has a number of potential future directions for research.
合成法
The synthesis of 1-(3-Iodobenzoyl)-2-methylpiperidine involves the reaction of 3-iodobenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.
科学的研究の応用
1-(3-Iodobenzoyl)-2-methylpiperidine has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. In the central nervous system, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to depression and addiction.
In the cardiovascular system, this compound has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.
特性
分子式 |
C13H16INO |
|---|---|
分子量 |
329.18 g/mol |
IUPAC名 |
(3-iodophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChIキー |
RYCHIJBCURETSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
正規SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

